
Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to the formation of partially or fully reduced imidazole derivatives.
Applications De Recherche Scientifique
Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can modulate the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
Uniqueness
Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The hexyl carbamate group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, therapeutic agents, and catalysts.
Propriétés
| 62780-19-2 | |
Formule moléculaire |
C16H23N3O2 |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
hexyl N-(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate |
InChI |
InChI=1S/C16H23N3O2/c1-2-3-4-8-11-21-16(20)19-15-17-12-14(18-15)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H2,17,18,19,20) |
Clé InChI |
KNHXEADBXKIGGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)NC1=NCC(N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


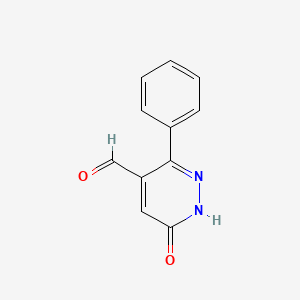

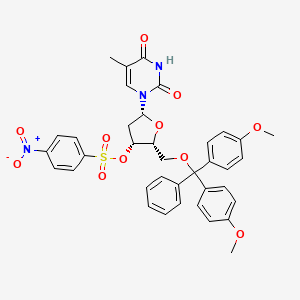

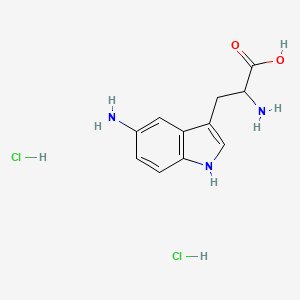

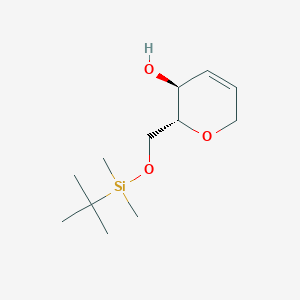
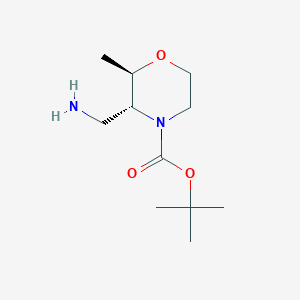
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B12929852.png)
